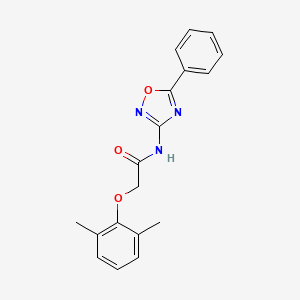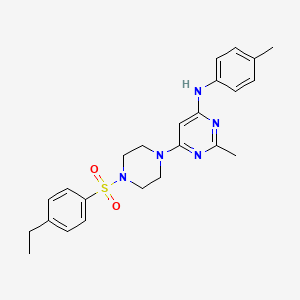
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-ジメチルフェノキシ)-N-(5-フェニル-1,2,4-オキサジアゾール-3-イル)アセトアミドは、アセトアミド類に属する合成有機化合物です。この化合物は、フェノキシ基、フェニル基、およびオキサジアゾール環の存在を特徴としています。
2. 製法
合成経路と反応条件
2-(2,6-ジメチルフェノキシ)-N-(5-フェニル-1,2,4-オキサジアゾール-3-イル)アセトアミドの合成は、一般的に以下の手順で実施されます。
オキサジアゾール環の形成: これは、適切なヒドラジドとカルボン酸またはその誘導体を環化させることで達成できます。
フェニル基の結合:
アセトアミド結合の形成: これは、オキサジアゾール誘導体を適切なアシル化剤と反応させてアセトアミド結合を形成します。
フェノキシ基の導入: 最後のステップでは、中間体を適切な条件下で2,6-ジメチルフェノールと反応させて最終生成物を形成します。
工業的製造方法
このような化合物の工業的製造方法は、一般的に上記の合成経路を最適化して、高い収率と純度を達成することを含みます。これには、触媒の使用、反応温度と圧力の最適化、再結晶化やクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
2-(2,6-ジメチルフェノキシ)-N-(5-フェニル-1,2,4-オキサジアゾール-3-イル)アセトアミドは、さまざまな化学反応を起こす可能性があり、以下を含みます。
酸化: この化合物は、酸化されて対応する酸化物または他の酸化された誘導体を形成することができます。
還元: 還元反応は、アミンやアルコールなどの還元された誘導体の形成につながる可能性があります。
置換: この化合物は、置換反応を起こすことができ、その際、官能基が別の官能基と置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒水素化などの還元剤が一般的に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、置換反応で頻繁に使用されます。
主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究の応用
化学: より複雑な分子の合成のための構成ブロックとして使用できます。
生物学: この化合物は、創薬と開発において、生物活性物質としての可能性を秘めています。
医学: 抗炎症、抗菌、抗がん活性など、潜在的な治療効果について研究されています。
工業: ポリマーやコーティングなどの新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the phenyl group:
Formation of the acetamide linkage: This involves the reaction of the oxadiazole derivative with an appropriate acylating agent to form the acetamide linkage.
Introduction of the phenoxy group: The final step involves the reaction of the intermediate with 2,6-dimethylphenol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: It may be studied for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
作用機序
2-(2,6-ジメチルフェノキシ)-N-(5-フェニル-1,2,4-オキサジアゾール-3-イル)アセトアミドの作用機序は、その特定の用途によって異なります。たとえば、薬物として使用される場合、その作用機序は、酵素や受容体などの特定の分子標的に結合し、その活性を調節することが含まれる可能性があります。関与する経路には、酵素活性の阻害、シグナル伝達経路の調節、細胞膜との相互作用などがあります。
6. 類似の化合物との比較
類似の化合物
2-(2,6-ジメチルフェノキシ)-N-(5-フェニル-1,2,4-オキサジアゾール-3-イル)エタンアミド: アセトアミド結合の代わりにエタンアミド結合を持つ類似の化合物。
2-(2,6-ジメチルフェノキシ)-N-(5-フェニル-1,2,4-オキサジアゾール-3-イル)プロピオンアミド: プロピオンアミド結合を持つ類似の化合物。
独自性
2-(2,6-ジメチルフェノキシ)-N-(5-フェニル-1,2,4-オキサジアゾール-3-イル)アセトアミドは、官能基の特定の組み合わせにより、独自の化学的および生物学的特性を付与する可能性があるため、ユニークです。その独特の構造は、分子標的との特定の相互作用をもたらし、さまざまな分野で独自の用途につながる可能性があります。
類似化合物との比較
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamide: A similar compound with an ethanamide linkage instead of an acetamide linkage.
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propionamide: A similar compound with a propionamide linkage.
Uniqueness
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its unique structure may result in specific interactions with molecular targets, leading to unique applications in various fields.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-6-8-13(2)16(12)23-11-15(22)19-18-20-17(24-21-18)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChIキー |
KPKNEQYNOORLSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11331536.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B11331538.png)
![Methyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11331544.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11331548.png)

![5-(4-chlorophenyl)-3-cyclohexylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11331555.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B11331564.png)
![2-methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11331569.png)

![4-(4-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11331580.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11331588.png)
![N-cyclooctyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331598.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-methyl-N-(pyridin-2-yl)propanamide](/img/structure/B11331600.png)
![N-(2-bromophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331610.png)
